molecular formula C25H26N6OS B2667371 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 954054-21-8

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2667371
CAS No.: 954054-21-8
M. Wt: 458.58
InChI Key: SFZCDXOLQSXTQR-UHFFFAOYSA-N
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Description

Historical Development of Pyrazolo[3,4-d]pyrimidine Scaffold Research

The pyrazolo[3,4-d]pyrimidine scaffold emerged in the mid-20th century as a purine isostere, designed to mimic adenosine’s structural features while introducing enhanced metabolic stability and tunable pharmacodynamics. Early synthetic efforts, such as those by Poulsen and Quinn in 1996, focused on leveraging this scaffold as an adenosine receptor antagonist for anticancer applications. Initial derivatives demonstrated competitive inhibition of polymerase enzymes by substituting purine bases in nucleic acid analogs, thereby disrupting viral replication and cancer cell proliferation.

The evolution of synthetic methodologies has been pivotal in expanding the scaffold’s utility. Early routes relied on cyclocondensation of 5-aminopyrazoles with formamidine acetate, yielding foundational structures like 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Advances in the 2010s introduced one-flask syntheses using Vilsmeier amidination and sequential heterocyclization, significantly improving yields (e.g., 91% for compound 3a ) and enabling diverse substitution patterns. These innovations facilitated the exploration of substituents at the 1-, 3-, 4-, and 6-positions, which later became critical for kinase inhibitor design.

Position in Contemporary Medicinal Chemistry

Pyrazolo[3,4-d]pyrimidines occupy a central role in modern drug discovery due to their structural versatility and broad pharmacological repertoire. As of 2022, over 15 distinct biological activities have been documented, including anticancer, antimicrobial, and antidiabetic effects. The scaffold’s activity profile is highly dependent on substituents:

  • N1-aryl groups (e.g., 4-chlorophenyl) enhance anticancer potency by promoting interactions with hydrophobic kinase pockets.
  • C3-amino or thioether groups (e.g., methylthio) improve metabolic stability and selectivity for targets like PI3Kα and B-Raf kinase.
  • C4-heterocycles (e.g., pyrrolidin-1-yl) modulate solubility and confer dual inhibitory activity against kinases and inflammatory mediators.

Recent studies emphasize structure-activity relationship (SAR) refinements to optimize pharmacokinetic properties. For example, biphenyl carboxamide derivatives, such as the compound under review, exhibit enhanced blood-brain barrier penetration due to balanced lipophilicity and hydrogen-bonding capacity.

Significance in Kinase Inhibitor Development

Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in kinase inhibitor development, targeting over 20 kinases implicated in oncology and inflammatory diseases (Table 1).

Table 1: Kinase Targets of Pyrazolo[3,4-d]pyrimidine Derivatives

Kinase Target Biological Role Example Derivative Modifications
Cyclin-dependent kinase 2 (CDK2) Cell cycle regulation C6-methylthio, N1-ethyl substituents
Phosphoinositide 3-kinase α (PI3Kα) Apoptosis suppression C4-pyrrolidinyl, C3-aryl groups
B-Raf kinase MAPK/ERK pathway activation C6-sulfonamide, N1-biphenyl carboxamide
FMS-like tyrosine kinase 3 (FLT3) Hematopoietic malignancies C4-morpholino, C3-aminopyrimidine

The compound N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide exemplifies strategic SAR-driven design:

  • C6-methylthio group : Enhances electron-withdrawing effects, stabilizing interactions with ATP-binding pockets.
  • C4-pyrrolidin-1-yl : Introduces conformational rigidity, improving selectivity for PI3Kα over lipid kinases.
  • N1-biphenyl carboxamide : Extends π-π stacking with kinase gatekeeper residues (e.g., Phe862 in PI3Kγ).

Research Objectives and Investigation Rationale

The primary objective in studying this compound is to address unresolved challenges in kinase inhibitor therapeutics, such as isoform selectivity and resistance mutations. Its design integrates three pharmacophoric elements:

  • Pyrazolo[3,4-d]pyrimidine core : Serves as a ATP-mimetic hinge binder, exploiting conserved kinase domain interactions.
  • Biphenyl carboxamide side chain : Designed to occupy hydrophobic back pockets, mitigating steric clashes with mutant kinases (e.g., T315I BCR-ABL1).
  • Pyrrolidin-1-yl and methylthio substituents : Synergistically modulate electron density and solubility, enhancing oral bioavailability.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6OS/c1-33-25-28-22(30-14-5-6-15-30)21-17-27-31(23(21)29-25)16-13-26-24(32)20-11-9-19(10-12-20)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-16H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZCDXOLQSXTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=N1)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide typically involves a multi-step process:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: Reacting appropriate pyrimidine and pyrazole precursors under controlled conditions, usually in the presence of a base and solvent.

  • Introduction of the methylthio group: This step often involves a methylthiolation reaction using methylthiolating agents.

  • Attachment of pyrrolidin-1-yl group: This can be achieved via nucleophilic substitution or other suitable reactions.

  • Coupling with ethyl-[1,1'-biphenyl]-4-carboxamide: This final step involves coupling reactions such as amidation, often facilitated by coupling agents like EDCI or DCC in organic solvents.

Industrial Production Methods: For large-scale production, optimization of reaction conditions to improve yield and purity is essential. Techniques like continuous flow reactors or process intensification methods can be employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often resulting in sulfoxides or sulfones.

  • Reduction: Reduction reactions may reduce the pyrazolo[3,4-d]pyrimidine ring, potentially opening it under specific conditions.

  • Substitution: The presence of the pyrrolidin-1-yl and methylthio groups allows for various substitution reactions, where different nucleophiles can replace these groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or KMnO4.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

  • Substitution: Various nucleophiles such as amines or alkoxides in the presence of bases.

Major Products: Depending on the specific reactions, products include sulfoxides, substituted pyrazolo[3,4-d]pyrimidines, and derivatives with modified heterocyclic structures.

Scientific Research Applications

Medicinal Chemistry

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide has been investigated for its potential therapeutic effects in several areas:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. For instance, related pyrazole derivatives have demonstrated promising anti-inflammatory effects with effective doses comparable to established drugs like Celecoxib .
  • Anticancer Properties : The compound's ability to modulate specific molecular targets suggests its potential as an anticancer agent. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

Biochemical Probes

Due to its structural characteristics, this compound can serve as a biochemical probe to study various signaling pathways in cellular models. Its interaction with specific receptors or enzymes can provide insights into disease mechanisms and aid in the identification of new therapeutic targets.

Drug Development

The compound's unique pharmacophore makes it a candidate for further optimization in drug development processes. Structure-activity relationship (SAR) studies can be conducted to enhance its efficacy and selectivity towards desired biological targets.

Case Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory properties of pyrazolo derivatives found that compounds similar to this compound exhibited significant inhibition of COX-II with an IC50 value lower than 10 µM . This suggests that modifications on the core structure could yield potent anti-inflammatory agents.

Case Study 2: Anticancer Activity

Research on a series of pyrazolo compounds indicated that certain derivatives led to apoptosis in cancer cell lines through mitochondrial pathways . The structural similarity to this compound highlights its potential as an anticancer drug candidate.

Mechanism of Action

Molecular Targets and Pathways: The compound can interact with various biological targets, including enzymes and receptors. Its heterocyclic core allows for specific binding interactions, modulating activity and signaling pathways. For instance, it may inhibit or activate certain enzymes, affecting downstream biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

A comparative analysis of key analogs is provided below:

Compound Name Core Structure Position 4 Substitution Position 6 Substitution Additional Functional Groups Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-d]pyrimidine Pyrrolidin-1-yl Methylthio Biphenyl-4-carboxamide (ethyl linker) Not provided
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Amino None Chromenone, fluorophenyl, sulfonamide 589.1
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 4-Amine None 4-Chlorobenzyl, methoxyethyl Not provided
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine None None Ethyl-methylpyrazole, phenyl-methylpyridine 374.4
Key Observations:
  • Core Variations : The target compound and most analogs retain the pyrazolo[3,4-d]pyrimidine core, except for , which uses a pyrazolo[3,4-b]pyridine scaffold, altering ring nitrogen positions and electronic properties.
  • Linker and Terminal Groups: The biphenyl-4-carboxamide group in the target differs from the chromenone-sulfonamide in and the chlorobenzyl-methoxyethyl in , suggesting divergent target affinities.

Physicochemical Properties

  • Melting Points: The chromenone-sulfonamide analog has a melting point of 175–178°C, suggesting higher crystallinity than the target compound (data unavailable).
  • Molecular Weight : The target’s molecular weight is expected to exceed 500 g/mol (based on structural complexity), compared to 374.4 g/mol for .

Biological Activity

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A biphenyl moiety.
  • A carboxamide functional group.
  • A pyrrolidine ring substituent.

1. Antitumor Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent antitumor effects. They target various kinases involved in cancer progression, such as:

  • Cyclin-dependent kinases (CDK).
  • Phosphatidylinositol 3-kinase (PI3K).
  • Mitogen-activated protein kinases (MAPK).

A study highlighted that derivatives of this scaffold can inhibit cell proliferation in prostate cancer lines by acting as androgen receptor antagonists, demonstrating a high affinity for AR and minimal agonistic activity in AR-overexpressing cells .

2. Anti-inflammatory Properties

Compounds similar to this compound have shown anti-inflammatory effects. They modulate pathways involving cytokines and inflammatory mediators, which can be beneficial in treating chronic inflammatory diseases .

3. CNS Activity

The pyrrolidine component contributes to the central nervous system (CNS) activity of the compound. It has been associated with anticonvulsant and antidepressant effects through modulation of neurotransmitter systems .

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit specific kinase pathways critical for cancer cell survival.
  • Modulate receptor activity related to inflammation and CNS disorders.

Case Study 1: Prostate Cancer Treatment

In vitro studies demonstrated that the compound significantly reduced the viability of prostate cancer cells. The mechanism involved the inhibition of AR signaling pathways, leading to decreased cell proliferation and increased apoptosis .

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory potential of similar compounds. Results showed a reduction in pro-inflammatory cytokines in animal models, indicating potential therapeutic applications in diseases like rheumatoid arthritis .

Research Findings Summary

Activity Target Outcome Reference
AntitumorAR and CDK pathwaysInhibition of cell proliferation
Anti-inflammatoryCytokine signalingReduced inflammation markers
CNS effectsNeurotransmitter modulationAnticonvulsant and antidepressant activities

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves systematic adjustments to reaction conditions and reagent stoichiometry. For pyrazolo[3,4-d]pyrimidine core formation, suggests using N-arylsubstituted α-chloroacetamides under controlled heating (80–100°C) with polar aprotic solvents like DMF. To enhance purity, highlights the importance of stepwise purification :

Column chromatography with silica gel (eluent: DCM/MeOH 9:1) for intermediate isolation.

Recrystallization in ethanol/water mixtures to remove residual solvents.
Yield improvements (≥70%) are achievable by optimizing the molar ratio of pyrrolidine-1-yl substituents (1.2–1.5 equivalents) to prevent side reactions .

Advanced: What computational strategies predict reactivity of intermediates in pyrazolo[3,4-d]pyrimidine synthesis?

Methodological Answer:
recommends quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Key steps:

Reaction path searches using software like GRRM or AFIR to map potential intermediates.

Machine learning (ML) integration to analyze experimental datasets and predict optimal conditions (e.g., temperature, solvent polarity).
For example, ML models trained on analogous pyrrolidine-substituted systems ( ) can forecast regioselectivity in methylthio group incorporation .

Basic: Which analytical techniques confirm structural integrity of the pyrazolo[3,4-d]pyrimidine core?

Methodological Answer:
Critical techniques include:

TechniquePurposeExample Parameters
¹H/¹³C NMR Confirm substitution patternsCompare chemical shifts of C-6 (methylthio: δ ~2.5 ppm) and C-4 (pyrrolidine: δ ~3.2 ppm) .
HPLC-MS Assess purity and molecular ionColumn: C18, gradient: 10–90% acetonitrile/water (0.1% TFA), ESI+ mode .
XRD Resolve crystal structure ambiguitiesMeasure dihedral angles between pyrazolo and biphenyl moieties .

Advanced: How do pyrrolidine substitution patterns influence biological activity?

Methodological Answer:
and demonstrate that pyrrolidine N-alkylation (e.g., methyl vs. hydroxyethyl) modulates target binding via steric and electronic effects. Methodological steps:

Synthesize analogs with systematic substituent variations (e.g., 2-fluorophenyl vs. 4-chlorophenyl).

Conduct enzyme inhibition assays (IC₅₀) and correlate with computational docking (AutoDock Vina).
Data from fluorophenyl derivatives () show a 10-fold activity increase when pyrrolidine is substituted with electron-withdrawing groups .

Advanced: How to resolve contradictions in biological activity across synthetic batches?

Methodological Answer:
Discrepancies often arise from impurity profiles or conformational isomerism . Mitigation strategies:

HPLC-DAD/MS impurity profiling () to detect byproducts (e.g., des-methylthio analogs).

Dynamic light scattering (DLS) to assess aggregation tendencies in aqueous buffers.

Circular dichroism (CD) to verify conformational stability of the biphenyl carboxamide group .

Basic: What solvent systems are optimal for final purification?

Methodological Answer:
Use gradient solvent systems to balance solubility and polarity:

  • Nonpolar intermediates : Purify with hexane/ethyl acetate (3:1).
  • Polar final product : Employ DCM/methanol (9:1) for column chromatography, followed by recrystallization in ethanol/water (4:1) .

Advanced: Which in silico models predict target enzyme binding affinity?

Methodological Answer:
highlights hybrid QSAR/ML models integrated with COMSOL Multiphysics for binding simulations. Workflow:

Generate 3D conformers (OpenBabel).

Simulate binding free energy (MM-PBSA) using GROMACS.

Train ML models (Random Forest) on datasets from fluorophenyl analogs () to predict Ki values .

Basic: How to characterize methylthio group stability under varying pH?

Methodological Answer:
Perform accelerated stability studies :

Incubate compound in buffers (pH 1–13) at 40°C for 24–72 hours.

Monitor degradation via LC-MS (loss of m/z 94 [SCH₃]+ fragment).
shows maximal stability at pH 6–8, with degradation >20% at pH <3 .

Advanced: Designing experiments to study biphenyl carboxamide’s role in selectivity

Methodological Answer:

Synthesize truncated analogs (e.g., remove biphenyl or replace with naphthyl).

Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to target receptors.

Compare with molecular dynamics (MD) simulations (NAMD) to assess hydrophobic interactions. ’s aryl substitutions suggest biphenyl enhances π-π stacking with hydrophobic binding pockets .

Basic: Key considerations for scaling up the synthesis?

Methodological Answer:
Scale-up requires:

  • Flow chemistry for exothermic steps (e.g., pyrimidine ring closure) to improve heat dissipation.
  • In-line FTIR monitoring to track intermediate formation (e.g., methylthio group incorporation at 1100 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.